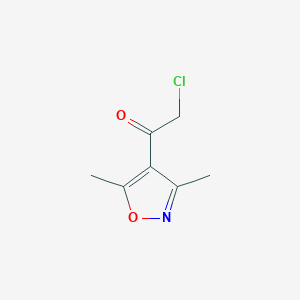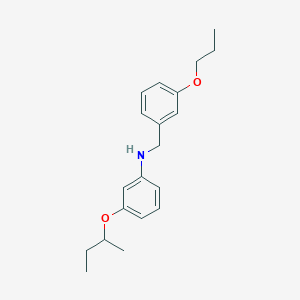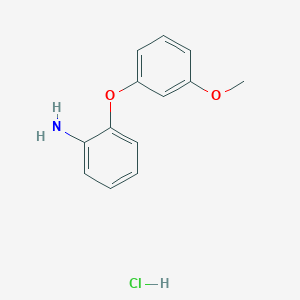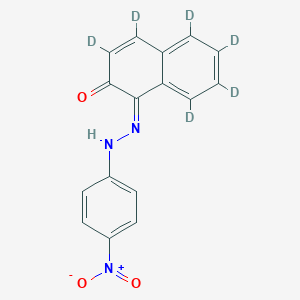![molecular formula C12H17Cl2NO2 B1451214 N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine CAS No. 1040686-72-3](/img/structure/B1451214.png)
N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine
Übersicht
Beschreibung
“N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine” is a chemical compound with the molecular formula C12H17Cl2NO2 and a molecular weight of 278.17 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine” are characterized by its molecular weight (278.17) and molecular formula (C12H17Cl2NO2) . More specific properties like melting point, boiling point, solubility, etc., are not available in the resources I have.Wissenschaftliche Forschungsanwendungen
Wastewater Treatment and Environmental Remediation
Research has demonstrated that compounds within the 2,4-D family, including derivatives like N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine, are significant in the context of wastewater treatment from pesticide production industries. These compounds, due to their toxicological profiles, necessitate advanced treatment methods to prevent environmental contamination. Studies suggest that biological processes combined with granular activated carbon filtration are effective in removing up to 80-90% of such pollutants from high-strength wastewaters, potentially producing high-quality effluents suitable for release or reuse in environmental applications (Goodwin et al., 2018).
Soil Sorption and Agricultural Implications
The sorption behavior of phenoxy herbicides, including derivatives similar to N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine, has been a subject of extensive study. These studies are crucial for understanding the environmental fate of these chemicals in agricultural settings. Research findings indicate that soil organic matter and iron oxides play a significant role in the sorption of these herbicides, which has direct implications for their mobility, bioavailability, and degradation in soil environments. This understanding aids in predicting the environmental impact of their agricultural use and developing strategies to mitigate potential risks (Werner et al., 2012).
Microbial Biodegradation
Another critical area of research focuses on the microbial degradation of phenoxy herbicides. Studies highlight the role of microorganisms in breaking down compounds like N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine, thereby mitigating their environmental impact. This research is foundational for bioremediation efforts, aiming to harness microbial communities to detoxify environments contaminated with such herbicides. It emphasizes the potential for developing microbial treatments or bioaugmentation strategies to clean up pesticide-contaminated sites (Magnoli et al., 2020).
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-methoxyethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2/c1-9(8-15-5-6-16-2)17-12-4-3-10(13)7-11(12)14/h3-4,7,9,15H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFDJBHBXMBEGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCOC)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline](/img/structure/B1451135.png)


![2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1451139.png)
![7-methyl-5-(morpholin-4-ylcarbonyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1451140.png)

![6-amino-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1451143.png)
![(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1451145.png)
![3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1451147.png)


